molecular formula C16H25N3O3 B6980833 3-cyclobutyloxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxamide

3-cyclobutyloxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxamide

Cat. No.: B6980833
M. Wt: 307.39 g/mol
InChI Key: SZASUQXLQJFZPE-UHFFFAOYSA-N
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Description

3-cyclobutyloxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a cyclobutyl ether group, and a 3-methyl-1,2-oxazol-5-yl ethyl moiety, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

3-cyclobutyloxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-12-10-14(22-18-12)7-8-17-16(20)19-9-3-6-15(11-19)21-13-4-2-5-13/h10,13,15H,2-9,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZASUQXLQJFZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)N2CCCC(C2)OC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyloxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine core. One common approach is to start with piperidine and introduce the cyclobutyl ether group through a nucleophilic substitution reaction. The oxazolyl ethyl group can be introduced through a subsequent reaction with the appropriate oxazolyl halide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The piperidine ring can be oxidized to form piperidin-4-one.

  • Reduction: : Reduction reactions can be performed on the oxazolyl group to produce corresponding amines.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Piperidin-4-one

  • Reduction: : Piperidine derivatives

  • Substitution: : Various substituted piperidines

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural complexity makes it a valuable tool for probing biological systems and understanding molecular interactions.

Medicine

In the medical field, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of pain management and inflammation.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications, from polymer synthesis to the development of new chemical processes.

Mechanism of Action

The mechanism by which 3-cyclobutyloxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclobutyloxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxamide

  • 3-cyclobutyloxy-N-[2-(3-ethyl-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxamide

  • 3-cyclobutyloxy-N-[2-(3-propyl-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the cyclobutyl ether group and the 3-methyl-1,2-oxazol-5-yl ethyl moiety. These features distinguish it from similar compounds and contribute to its distinct chemical and biological properties.

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